Laurixamine

Description

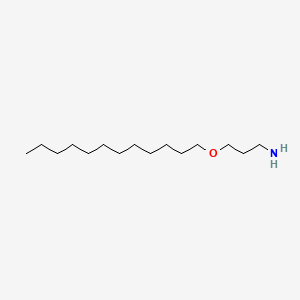

Structure

3D Structure

Properties

IUPAC Name |

3-dodecoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJOUVOXPWNFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046241 | |

| Record name | 3-(Dodecyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-74-5, 34630-52-9 | |

| Record name | 3-(Dodecyloxy)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7617-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurixamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryloxypropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034630529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Lauryloxypropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-(dodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dodecyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Laurixamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY0R7196HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Laurixamine Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on the probable mechanism of action of Laurixamine (3-dodecoxypropan-1-amine) against gram-positive bacteria. Due to a lack of direct, in-depth studies on this compound, this guide is based on the known antimicrobial properties of structurally similar compounds, such as long-chain alkoxypropylamines and other cationic amphiphiles. The experimental protocols and quantitative data presented are representative examples based on established methodologies in antimicrobial research and should be adapted and validated for specific experimental conditions.

Introduction to this compound: A Promising Antimicrobial Agent

This compound, chemically identified as 3-dodecoxypropan-1-amine, is a polyamine that has garnered interest for its potential antimicrobial properties. Its structure, featuring a long hydrophobic dodecyloxy tail and a hydrophilic primary amine head, classifies it as a cationic amphiphile. This molecular architecture is a common feature among many membrane-active antimicrobial agents, suggesting a primary mode of action involving the disruption of the bacterial cell envelope. This guide delves into the putative mechanism by which this compound exerts its bactericidal or bacteriostatic effects on gram-positive bacteria, providing a framework for future research and development.

Proposed Mechanism of Action: Disruption of the Bacterial Cell Membrane

The primary mechanism of action for this compound against gram-positive bacteria is hypothesized to be the disruption of the cell membrane's integrity. This is a common mechanism for cationic amphiphilic compounds which can selectively target the negatively charged components of bacterial membranes.

The proposed sequence of events is as follows:

-

Electrostatic Attraction and Binding: The positively charged primary amine group of this compound is electrostatically attracted to the negatively charged teichoic acids and lipoteichoic acids embedded in the peptidoglycan cell wall of gram-positive bacteria.

-

Hydrophobic Interaction and Membrane Insertion: Following the initial binding, the long hydrophobic dodecyloxy tail of this compound inserts into the lipid bilayer of the bacterial cytoplasmic membrane.

-

Membrane Destabilization and Permeabilization: The accumulation of this compound molecules within the membrane disrupts the lipid packing, leading to membrane thinning, the formation of pores or micelles, and an increase in membrane permeability.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and genetic material (DNA and RNA).

-

Inhibition of Cellular Processes and Cell Death: The loss of the proton motive force, depletion of ATP, and leakage of vital molecules inhibit essential cellular processes, ultimately leading to bacterial cell death.

The following diagram illustrates this proposed mechanism:

Quantitative Data: Antimicrobial Efficacy

| Gram-Positive Bacterium | Strain (e.g., ATCC) | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 4 - 16 | 8 - 32 |

| Staphylococcus epidermidis | ATCC 12228 | 2 - 8 | 4 - 16 |

| Enterococcus faecalis | ATCC 29212 | 8 - 32 | 16 - 64 |

| Streptococcus pneumoniae | ATCC 49619 | 1 - 4 | 2 - 8 |

| Bacillus subtilis | ATCC 6633 | 2 - 8 | 4 - 16 |

Key Experimental Protocols

To elucidate the mechanism of action of this compound, a series of well-established experimental protocols can be employed.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is fundamental for assessing the antimicrobial potency of this compound.

Methodology:

-

Bacterial Culture Preparation: Inoculate a single colony of the test gram-positive bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture 10 µL from each well showing no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

The following diagram outlines the workflow for MIC determination:

Cell Membrane Permeability Assay

This assay helps to confirm that this compound's mechanism involves damaging the bacterial cell membrane.

Methodology:

-

Bacterial Suspension: Prepare a suspension of the gram-positive bacteria in a suitable buffer (e.g., PBS) to a specific optical density.

-

Fluorescent Dye: Add a membrane-impermeable fluorescent dye, such as propidium iodide (PI), to the bacterial suspension. PI only enters cells with compromised membranes and fluoresces upon binding to DNA.

-

This compound Treatment: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.

Potassium Ion Leakage Assay

This is another method to assess membrane damage by measuring the efflux of intracellular potassium ions.

Methodology:

-

Bacterial Preparation: Harvest and wash the gram-positive bacteria and resuspend them in a potassium-free buffer.

-

This compound Treatment: Treat the bacterial suspension with this compound at different concentrations.

-

Sample Collection: At various time points, centrifuge the samples to pellet the bacteria.

-

Potassium Measurement: Measure the concentration of potassium ions in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode. An increase in extracellular potassium indicates membrane leakage.

Logical Relationships in this compound's Antimicrobial Action

The overall mechanism of this compound can be summarized through a logical relationship diagram, highlighting the cause-and-effect cascade leading to bacterial cell death.

Conclusion and Future Directions

While direct experimental evidence is currently limited, the chemical structure of this compound strongly suggests that its primary mechanism of action against gram-positive bacteria is the disruption of the cell membrane. This guide provides a foundational understanding based on the known activities of similar compounds.

Future research should focus on:

-

Comprehensive MIC/MBC Screening: Determining the antimicrobial spectrum of this compound against a wide array of clinically relevant gram-positive pathogens.

-

Direct Mechanistic Studies: Utilizing the experimental protocols outlined in this guide to definitively confirm the membrane-disrupting activity of this compound.

-

Advanced Imaging: Employing techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM) to visualize the morphological changes induced by this compound on bacterial cells.

-

Resistance Studies: Investigating the potential for bacteria to develop resistance to this compound and the mechanisms underlying any observed resistance.

By pursuing these avenues of research, a more complete and detailed understanding of this compound's antimicrobial properties can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Laurixamine and its Analogs

Disclaimer: Publicly available scientific literature and chemical databases lack specific, detailed protocols for the chemical synthesis and purification of a compound explicitly named "Laurixamine" with the molecular formula C₁₅H₃₃NO (3-dodecoxypropan-1-amine). However, this guide provides a comprehensive overview of the synthesis and purification of a closely related and well-documented class of compounds: long-chain alkyl amine oxides, using N,N-dimethyldodecylamine N-oxide (DDAO or LDAO), a structurally similar surfactant, as a representative example. The methodologies described herein are based on established chemical principles and published procedures for analogous compounds, and they can be adapted by researchers and drug development professionals for the synthesis of this compound and its derivatives.

Introduction to Long-Chain Alkylamine Oxides

Long-chain alkylamine oxides are a class of amphoteric surfactants that possess a hydrophilic amine oxide head group and a hydrophobic long alkyl chain.[1][2] These compounds exhibit a range of valuable properties, including excellent detergency, foam stabilization, and antimicrobial activity.[3][4][5] Their biocompatibility and ability to act as non-denaturing surfactants make them particularly useful in the purification of proteins and in various cosmetic and pharmaceutical formulations.[4][6]

Chemical Synthesis of N,N-Dimethyldodecylamine N-Oxide (LDAO)

The most common and industrially viable method for the synthesis of LDAO and other tertiary amine oxides is the direct oxidation of the corresponding tertiary amine.[1]

Two primary routes for the synthesis of the N,N-dimethyldodecylamine precursor are the Eschweiler-Clarke reaction and direct alkylation of a primary amine.

-

Scheme 1: Eschweiler-Clarke Reaction This method involves the methylation of a primary amine (dodecylamine) using formaldehyde and formic acid.[3] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[3]

Experimental Protocol:

-

In a round-bottom flask, cool dodecylamine (1 equivalent) in an ice-water bath.

-

Slowly add formic acid (2.2 equivalents) dropwise until a clear solution is obtained.

-

Add formaldehyde (2.2 equivalents) to the solution.

-

Reflux the reaction mixture at 80-90°C for 8-12 hours.

-

After cooling, neutralize the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-dimethyldodecylamine.

-

-

Scheme 2: Direct Alkylation This route involves the reaction of dodecylamine with an alkylating agent such as dimethyl sulfate in the presence of a base.[3]

Experimental Protocol:

-

Dissolve dodecylamine (1 equivalent) in a suitable solvent like dichloromethane.

-

Add a catalyst, such as sodium sulfate (catalytic amount).

-

Heat the mixture to 60°C with stirring.

-

Carefully add dimethyl sulfate (2.5 equivalents) and continue to reflux for 5 hours.

-

After completion, the crude product can be purified by recrystallization from a solvent like methanol to yield N,N-dimethyldodecylamine.[3]

-

The oxidation of the tertiary amine to the corresponding N-oxide is typically achieved using hydrogen peroxide.[1][7]

Experimental Protocol:

-

In a round-bottom flask, place the purified N,N-dimethyldodecylamine (1 equivalent).

-

Slowly add a 30-50% aqueous solution of hydrogen peroxide (1.1-1.5 equivalents) dropwise over a period of 1-2 hours while maintaining the reaction temperature at 60-75°C with stirring.[3][7]

-

Continue stirring for an additional 10-12 hours at the same temperature to ensure complete reaction.[3]

-

To avoid gel formation, water can be added to the reaction mixture.[3]

-

After the reaction, any excess hydrogen peroxide can be decomposed by adding a small amount of sodium bisulfite or by leaving the reaction mixture at room temperature overnight.[3][7]

Purification of N,N-Dimethyldodecylamine N-Oxide (LDAO)

Purification of the crude LDAO is crucial to remove unreacted starting materials, byproducts, and excess reagents.

Crude LDAO can be purified by recrystallization from a suitable solvent, such as acetone.[8]

Experimental Protocol:

-

Dissolve the crude LDAO product in a minimal amount of hot acetone.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystalline product by vacuum filtration and wash with cold acetone.

-

Dry the purified LDAO under vacuum.

For higher purity, a combination of extraction and chromatographic techniques can be employed.

Experimental Protocol:

-

Dissolve the crude product in a mixture of water and concentrated hydrochloric acid.

-

Extract the aqueous solution with an organic solvent like ether to remove any unreacted tertiary amine.[9]

-

Neutralize the aqueous layer with a base (e.g., potassium hydroxide) and add a salt (e.g., potassium carbonate) to precipitate the amine oxide.[9]

-

Extract the mixture with chloroform.[9]

-

Dry the chloroform layer with a drying agent like magnesium sulfate, filter, and evaporate the solvent to obtain the purified LDAO.[9]

Further purification can be achieved using column chromatography on silica gel or by utilizing ion-exchange resins.

Quantitative Data

| Parameter | Eschweiler-Clarke Route for Precursor | Direct Alkylation for Precursor | Oxidation to LDAO |

| Typical Yield | 70-85% | 80-90% | >90%[7] |

| Purity (after recrystallization) | >95% | >98% | >99% |

| Melting Point of LDAO | - | - | 132-133 °C[4] |

Visualizations

Caption: Synthetic workflow for LDAO production.

Caption: Purification flowchart for LDAO.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of long-chain alkylamine oxides, exemplified by N,N-dimethyldodecylamine N-oxide. The described protocols for precursor synthesis via Eschweiler-Clarke reaction or direct alkylation, followed by oxidation with hydrogen peroxide, are robust and scalable. The purification methods, including recrystallization and extraction, are effective in achieving high-purity products suitable for research, pharmaceutical, and industrial applications. While specific experimental data for "this compound" is not available, these methodologies offer a strong foundation for its synthesis and for the development of novel analogs by researchers in the field.

References

- 1. Amine oxide - Wikipedia [en.wikipedia.org]

- 2. LAURYLDIMETHYLAMINE OXIDE - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Lauryldimethylamine oxide - Wikipedia [en.wikipedia.org]

- 5. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

- 7. CN102153491A - Synthesis method of long-chain alkyl dihydroxyethyl amine oxide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US3332999A - Process for preparation of amine oxides - Google Patents [patents.google.com]

In-depth Technical Guide: The Discovery and History of Laurixamine as an Anti-infective

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

Laurixamine, systematically known as 3-(dodecyloxy)propan-1-amine, is a chemical entity classified as a topical anti-infective agent. This document provides a detailed exploration of the discovery, history, and anti-infective properties of this compound. While publicly available information is limited, this guide synthesizes the existing data, outlines its chemical characteristics, and presents a framework for its potential mechanism of action based on related compounds. The focus is on providing a technical resource for the scientific community, complete with available data, methodologies for potential future research, and visualizations of hypothetical pathways.

Introduction and Chemical Identity

This compound is a primary alkylamine with the chemical formula C15H33NO.[1] Its structure consists of a C12 alkyl chain (dodecyl) linked via an ether bond to a propanamine moiety.

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C15H33NO | [1] |

| Molecular Weight | 243.43 g/mol | [1] |

| Systematic Name | 3-(dodecyloxy)propan-1-amine | |

| CAS Number | 7617-74-5 | |

| ChEMBL ID | CHEMBL1887483 |

Discovery and History

Detailed historical information regarding the initial discovery, synthesis, and development of this compound as an anti-infective agent is not extensively documented in publicly accessible scientific literature. Its classification as a topical anti-infective suggests it was likely investigated for its ability to inhibit the growth of microorganisms on skin or mucous membranes. The development of such agents often arises from screening programs of chemical libraries for antimicrobial activity.

Anti-Infective Properties and Spectrum of Activity

Putative Mechanism of Action: A Hypothesis

Based on the known mechanisms of similar long-chain alkylamines, a hypothetical signaling pathway for the antimicrobial action of this compound can be proposed. The primary interaction is likely with the microbial cell membrane, leading to a cascade of events culminating in cell lysis.

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols for Future Investigation

To validate the anti-infective properties and elucidate the precise mechanism of action of this compound, a series of standardized experimental protocols would be required.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Membrane Permeability Assay

Objective: To assess the ability of this compound to disrupt the integrity of the microbial cell membrane.

Methodology:

-

Cell Preparation: Harvest microbial cells in the mid-logarithmic growth phase, wash, and resuspend in a suitable buffer.

-

Fluorescent Dye Incorporation: Incubate the cells with a membrane-impermeant fluorescent dye, such as propidium iodide (PI).

-

This compound Treatment: Add varying concentrations of this compound to the cell suspension.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane.

Proposed Experimental Workflow

The following workflow outlines a logical progression for the comprehensive evaluation of this compound as an anti-infective agent.

Caption: Proposed experimental workflow for this compound.

Conclusion

This compound is a topical anti-infective agent with a chemical structure suggestive of antimicrobial activity through membrane disruption. While detailed historical and quantitative data are scarce in the public domain, this guide provides a foundational understanding of the compound. The proposed hypothetical mechanism of action and detailed experimental protocols offer a clear roadmap for future research to fully characterize its potential as a therapeutic agent. Further investigation is warranted to establish a comprehensive profile of this compound's efficacy, safety, and mechanism of action.

References

In Silico Modeling of Laurixamine Target Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Laurixamine is a small molecule with the formula C15H33NO, for which public data on its biological targets and mechanism of action are scarce.[1][2][3] This guide outlines a comprehensive in silico and experimental workflow to identify potential protein targets for an uncharacterized compound like this compound, model its binding interactions, and validate these findings. The methodologies presented here serve as a roadmap for the initial stages of drug discovery and target elucidation for novel chemical entities.

Introduction: The Challenge of Uncharacterized Compounds

The vast chemical space of small molecules holds immense potential for therapeutic innovation. However, many compounds, such as this compound, lack characterization of their biological effects. The initial and most critical step in harnessing their potential is the identification of their molecular targets. Traditional experimental screening methods can be resource-intensive and time-consuming.[4][5] In contrast, in silico approaches offer a rapid and cost-effective means to generate hypotheses about a compound's mechanism of action by predicting its interactions with a wide array of biological macromolecules.[6][7] This guide uses this compound as a case study to present a robust workflow for target identification and binding modeling, integrating computational predictions with experimental validation.

Proposed Workflow for this compound Target Identification and Validation

The proposed workflow is a multi-stage process that begins with broad, computational screening and progressively narrows down to specific, experimentally validated interactions. This approach is designed to maximize efficiency and the probability of identifying true biological targets.

Caption: Overall workflow for this compound target discovery.

In Silico Target Identification

The initial phase involves using the structure of this compound to screen against a large database of known protein structures. This "reverse docking" or "target fishing" approach aims to identify proteins with binding sites that are sterically and electrostatically complementary to the ligand.[8][6][9]

Hypothetical Reverse Docking Results

A reverse docking simulation would be performed by docking the 3D structure of this compound against a curated database of human protein structures (e.g., from the Protein Data Bank). The results would be ranked based on the predicted binding affinity (docking score). The following table summarizes hypothetical results from such a screen, presenting the top potential targets for this compound.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (K_d) | Putative Biological Role |

| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 4QTB | -8.5 | 500 nM | Cell proliferation, differentiation[10][11] |

| Nuclear factor kappa-B p65 subunit (NF-κB p65) | 1VKX | -8.2 | 800 nM | Inflammation, immune response[12][13][14] |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.9 | 1.2 µM | Inflammation, pain |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.6 | 2.5 µM | Inflammation |

| Aldo-keto reductase 1C3 (AKR1C3) | 1S2A | -7.4 | 3.1 µM | Steroid metabolism, cancer |

Experimental Protocol: Molecular Docking

This protocol outlines a generalized procedure for performing molecular docking using AutoDock Vina, a widely used open-source docking program.

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a database like PubChem (CID 65596).[1]

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure.

-

Save the structure in a suitable format (e.g., PDB) and convert it to the PDBQT format using AutoDock Tools, which adds partial charges and defines rotatable bonds.

-

-

Target Protein Preparation:

-

Download the crystal structure of the target protein (e.g., MAPK1, PDB ID: 4QTB) from the Protein Data Bank.

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools.

-

Convert the prepared protein structure to the PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the putative binding site of the target protein. If the binding site is unknown, the grid box can be set to cover the entire protein surface.

-

The center and dimensions of the grid box are specified in the docking configuration file.

-

-

Docking Simulation:

-

Create a configuration text file specifying the paths to the prepared ligand and receptor PDBQT files, the grid box parameters, and the desired output file name.

-

Execute the docking simulation using the AutoDock Vina command-line interface. Vina will perform a series of computational "runs" to find the most favorable binding poses of the ligand within the defined search space.

-

-

Analysis of Results:

-

Vina will output a PDBQT file containing the predicted binding poses of this compound, ranked by their docking scores (binding affinities in kcal/mol).

-

Visualize the top-ranked poses and the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) using a molecular visualization tool like PyMOL or Chimera.

-

Experimental Validation of In Silico Hits

Computational predictions must be validated through experimental methods to confirm a direct physical interaction between the compound and the predicted target. Surface Plasmon Resonance (SPR) is a powerful label-free technique for quantifying the kinetics and affinity of biomolecular interactions in real-time.[15][16][17][18]

Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol describes a general procedure for validating the binding of this compound to a putative target protein (e.g., MAPK1).

-

Materials and Reagents:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.

-

Running buffer (e.g., PBS with 0.05% Tween-20).

-

Purified recombinant target protein (ligand).

-

This compound (analyte) dissolved in running buffer.

-

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.

-

Inject the purified target protein (e.g., MAPK1) in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the chip surface via amide bonds.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.

-

-

Analyte Binding Measurement:

-

Prepare a series of dilutions of this compound in the running buffer (e.g., from 0.1 µM to 50 µM).

-

Inject the this compound solutions sequentially, from the lowest to the highest concentration, over both the target and reference flow cells at a constant flow rate.

-

Monitor the binding response in real-time, which is measured in Resonance Units (RU). An association phase is observed during injection, followed by a dissociation phase when the injection is stopped and only running buffer flows over the chip.

-

Between each this compound injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte without denaturing the immobilized protein.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the target flow cell signal to obtain the specific binding sensorgram.

-

Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (K_d = kd/ka), which quantifies the binding affinity.

-

Hypothetical Signaling Pathway Involvement

Based on the hypothetical identification of MAPK1 (ERK2) as a primary target, we can postulate that this compound may modulate the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and differentiation, and its dysregulation is implicated in many diseases, including cancer.[10][11][19][20] In silico modeling helps to form a hypothesis about where in the pathway the compound might act.

Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.

This diagram illustrates a potential mechanism where this compound, by binding to MAPK1 (ERK2), could inhibit its kinase activity. This would block the phosphorylation of downstream transcription factors, thereby altering gene expression and cellular responses. This hypothesis, generated from in silico data, would then guide the design of specific cell-based functional assays (e.g., Western blots to measure ERK phosphorylation, proliferation assays) to confirm the proposed mechanism of action.

Conclusion

While this compound remains a poorly characterized molecule in the public domain, the application of a structured in silico and experimental workflow can effectively elucidate its biological targets and mechanism of action. The integration of reverse docking for target identification, detailed molecular docking for binding mode prediction, and biophysical validation with techniques like SPR provides a powerful paradigm for modern drug discovery. The hypothetical case study presented here demonstrates how computational chemistry can generate testable hypotheses, significantly accelerating the journey from a novel compound to a potential therapeutic lead.

References

- 1. This compound | C15H33NO | CID 65596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. PubChemLite - this compound (C15H33NO) [pubchemlite.lcsb.uni.lu]

- 4. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reverse Docking Service - CD ComputaBio [computabio.com]

- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 8. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [bio-protocol.org]

- 16. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [en.bio-protocol.org]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 19. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Topical Laurixamine: A Review of Available Data

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Upon a comprehensive review of publicly available scientific literature, it is evident that there is a significant lack of specific data on the pharmacokinetics and pharmacodynamics of topical Laurixamine. This document summarizes the available chemical information for this compound and provides a general overview of the principles and methodologies relevant to the study of topical drugs, in the absence of substance-specific data.

Introduction to this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Systematic Name | 3-(dodecyloxy)propylamine[1][3] |

| Molecular Formula | C15H33NO[1][2] |

| Molecular Weight | 243.43 g/mol [1] |

| CAS Number | 7617-74-5[3][4] |

| Appearance | Liquid[5] |

| Solubility | Soluble in organic solvents; poor solubility in water[5] |

| Boiling Point | Approximately 320-330 °C[5] |

| Density | Approximately 0.83 - 0.85 g/cm³[5] |

| pH (Aqueous Solution) | Basic[5] |

General Principles of Topical Drug Pharmacokinetics

The pharmacokinetics of a topically applied drug involves its absorption, distribution, metabolism, and excretion (ADME). This process is crucial for determining the efficacy and safety of a topical formulation.[2][6]

2.1. Absorption The absorption of a topical drug is a multi-step process:

-

Drug Release: The active pharmaceutical ingredient (API) must be released from its formulation (e.g., cream, gel, ointment).

-

Stratum Corneum Penetration: The API must then penetrate the stratum corneum, the primary barrier of the skin.[2]

-

Epidermal and Dermal Diffusion: After crossing the stratum corneum, the drug diffuses through the viable epidermis and dermis.

-

Systemic Uptake: Finally, the drug may be absorbed into the systemic circulation through the dermal microvasculature.

2.2. Distribution, Metabolism, and Excretion Once in the systemic circulation, the drug is distributed to various tissues. The skin itself possesses metabolic enzymes capable of metabolizing drugs. Systemically absorbed drugs are primarily metabolized by the liver and excreted by the kidneys.

2.3. Experimental Protocols for Topical Pharmacokinetic Studies Standard methodologies to assess the pharmacokinetics of topical drugs include:

-

In Vitro Skin Permeation Testing (IVPT): This method uses excised skin in diffusion cells (e.g., Franz cells) to measure the rate and extent of drug permeation.

-

Tape Stripping: This technique involves the removal of stratum corneum layers with adhesive tape to quantify drug penetration.

-

Dermal Microdialysis: This minimally invasive technique measures the concentration of a drug in the dermal interstitial fluid over time.[7]

-

Skin Biopsy: This involves taking a small sample of skin to analyze drug concentrations in different layers.

General Principles of Topical Drug Pharmacodynamics

Pharmacodynamics is the study of the biochemical and physiological effects of a drug and its mechanism of action. For a topical anti-infective agent like this compound, this would involve its interaction with microbial targets.

3.1. Mechanism of Action The specific molecular mechanism of action for this compound is not well-documented in the available literature. For anti-infective agents, this could involve:

-

Disruption of the microbial cell membrane.

-

Inhibition of essential enzymes.

-

Interference with microbial DNA or protein synthesis.

3.2. Dose-Response Relationship The relationship between the drug concentration at the site of action and the resulting therapeutic effect is a key pharmacodynamic parameter. For a topical anti-infective, this would be evaluated by assessing the reduction in microbial load or the clinical resolution of infection.

Visualization of a General Topical Drug Development Workflow

As no specific signaling pathways for this compound have been identified, the following diagram illustrates a generalized workflow for the development and evaluation of a novel topical drug.

Caption: A generalized workflow for topical drug development.

Conclusion

While the chemical identity of this compound is established, there is a notable absence of published research detailing its pharmacokinetics and pharmacodynamics when administered topically. The creation of a comprehensive technical guide with quantitative data, detailed experimental protocols, and specific signaling pathways is therefore not feasible at this time. The information presented here provides a foundational understanding of the principles that would govern the evaluation of topical this compound, should such research be undertaken. Further investigation is required to elucidate the therapeutic potential and biological activity of this compound in a topical formulation.

References

- 1. GSRS [precision.fda.gov]

- 2. PubChemLite - this compound (C15H33NO) [pubchemlite.lcsb.uni.lu]

- 3. cymitquimica.com [cymitquimica.com]

- 4. SID 135022924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Dodecyloxy)Propylamine Supplier & Manufacturer China | Properties, Uses, Safety Data, Price – High Quality Chemical Products [nj-finechem.com]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Laurixamine (CAS 7617-74-5): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the antimicrobial mechanism and quantitative efficacy of Laurixamine (CAS 7617-74-5) is limited. This guide synthesizes information from studies on structurally related long-chain alkylamines and cationic surfactants to provide a comprehensive overview of its probable research applications and methodologies for its study.

Introduction

This compound, with the chemical name 3-(dodecyloxy)propan-1-amine, is a primary alkylamine characterized by a C12 alkyl chain linked to a propylamine head group. Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic amine group, suggests its classification as a cationic surfactant. Compounds of this class are widely recognized for their antimicrobial properties, finding applications as fungicides and bactericides. While specific research on this compound is not extensively documented in publicly accessible literature, its structural similarity to other long-chain alkylamines allows for informed postulation regarding its mechanism of action and potential research applications, particularly in the development of novel antimicrobial agents and formulations for ophthalmic use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 7617-74-5 |

| Molecular Formula | C₁₅H₃₃NO |

| Molecular Weight | 243.43 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Insoluble in water |

Postulated Mechanism of Antimicrobial Action

The antimicrobial activity of cationic surfactants like this compound is primarily attributed to their ability to disrupt microbial cell membranes. The positively charged amine group interacts with negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids, leading to a cascade of events culminating in cell death.

A diagram illustrating the proposed signaling pathway for the antimicrobial action of this compound is provided below.

Caption: Proposed mechanism of this compound's antimicrobial action.

Research Applications and Representative Data

Given the absence of specific quantitative data for this compound, this section presents representative data from studies on analogous long-chain alkylamines and cationic surfactants to illustrate its potential efficacy. The primary application of interest is its use as an antimicrobial agent.

Fungicidal and Antibacterial Activity

Long-chain alkylamines are known to exhibit broad-spectrum antimicrobial activity. Table 2 summarizes typical Minimum Inhibitory Concentration (MIC) values for structurally similar compounds against various microorganisms. These values represent the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data for Long-Chain Alkylamines

| Compound Class | Microorganism | Representative MIC (µg/mL) |

| C12 Alkylamines | Staphylococcus aureus | 1 - 10 |

| Escherichia coli | 5 - 50 | |

| Candida albicans | 2 - 20 | |

| Aspergillus niger | 10 - 100 |

Ophthalmic Formulations

The mention of this compound in the context of ophthalmic applications suggests its potential use as a preservative or an active agent in eye drops. Cationic surfactants can enhance drug penetration and exhibit antimicrobial properties beneficial for ophthalmic preparations.

Experimental Protocols

Detailed experimental protocols for evaluating the antimicrobial activity of compounds like this compound are crucial for reproducible research.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Caption: Experimental workflow for MIC determination.

Methodology:

-

Preparation of Antimicrobial Agent: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

While direct research on this compound is sparse, its chemical structure strongly suggests it functions as a cationic surfactant with significant antimicrobial potential. The data and protocols presented, based on analogous compounds, provide a robust framework for initiating research into its specific fungicidal and bactericidal properties. Future studies should focus on determining the precise MIC values of this compound against a broad panel of clinically relevant fungi and bacteria, elucidating its specific mechanism of action, and evaluating its safety and efficacy in relevant preclinical models, particularly for ophthalmic applications. Such research will be invaluable for unlocking the full therapeutic potential of this compound.

Methodological & Application

Application Notes and Protocols: Laurixamine Cytotoxicity Assay on Human Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurixamine is a topical anti-infective agent with potential applications in dermatology and wound care. As with any compound intended for topical use, assessing its safety profile, particularly its potential for cytotoxicity on human keratinocytes, is a critical step in preclinical development. Human keratinocytes are the primary cell type in the epidermis, forming a crucial barrier to the external environment. Any cytotoxic effects of a topically applied agent on these cells could impair skin barrier function, delay wound healing, and cause local irritation.

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound on human keratinocytes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.[1][2] Additionally, this document presents a potential signaling pathway that may be involved in cytotoxicity and a workflow for the experimental procedure.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only, as there is no publicly available data on the cytotoxicity of this compound on human keratinocytes. Researchers should generate their own experimental data.

Data Presentation

The following tables are examples of how to structure quantitative data obtained from a this compound cytotoxicity study on human keratinocytes.

Table 1: Cell Viability of Human Keratinocytes (HaCaT) after 24-hour Exposure to this compound

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Control) | 1.254 | 0.089 | 100 |

| 1 | 1.231 | 0.075 | 98.17 |

| 10 | 1.157 | 0.068 | 92.26 |

| 25 | 0.982 | 0.054 | 78.31 |

| 50 | 0.621 | 0.041 | 49.52 |

| 100 | 0.315 | 0.029 | 25.12 |

| 200 | 0.158 | 0.015 | 12.60 |

Table 2: IC50 Values of this compound on Human Keratinocytes at Different Time Points

| Exposure Time (hours) | IC50 (µM) |

| 24 | 50.5 |

| 48 | 35.2 |

| 72 | 21.8 |

Experimental Protocols

MTT Cytotoxicity Assay Protocol for Human Keratinocytes (HaCaT)

This protocol is adapted from established methods for assessing cytotoxicity in human keratinocyte cell lines.[1][2][3]

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)[4]

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot a dose-response curve (Cell Viability vs. This compound Concentration) to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

Visualizations

Signaling Pathway

The following diagram illustrates a generalized apoptotic signaling pathway that could be activated by a cytotoxic agent in keratinocytes. Apoptosis, or programmed cell death, can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, leading to the dismantling of the cell.[5]

Caption: Generalized apoptotic signaling in keratinocytes.

Experimental Workflow

The diagram below outlines the key steps of the MTT cytotoxicity assay for assessing the effect of this compound on human keratinocytes.

Caption: MTT cytotoxicity assay workflow.

References

- 1. MTT Assay for Cell Viability [bio-protocol.org]

- 2. Determination of Cell Viability Using MTT Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. 5.6. Cytotoxicity assays using human keratinocytes [bio-protocol.org]

- 5. Keratinocyte Apoptosis in Epidermal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Formulating Laurixamine into a Topical Gel for Skin Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurixamine, a saturated fatty amine (3-(dodecyloxy)propan-1-amine), is a promising topical anti-infective agent.[1] Its amphiphilic structure, characterized by a long hydrophobic alkyl chain and a hydrophilic primary amine group, suggests potential for broad-spectrum antimicrobial activity through mechanisms such as disruption of microbial cell membranes.[2][3] This document provides detailed application notes and protocols for the formulation of this compound into a topical hydrogel for enhanced skin delivery.

The development of a topical gel formulation for this compound offers several advantages, including ease of application, localized drug delivery to the site of infection, and potentially reduced systemic side effects. This guide outlines a systematic approach to formulation development, physicochemical characterization, and in vitro skin permeation studies. The provided protocols are intended to serve as a comprehensive resource for researchers and formulation scientists.

Materials and Methods

Materials

| Material | Supplier | Grade | Purpose |

| This compound | (Specify Supplier) | >98% Purity | Active Pharmaceutical Ingredient |

| Carbopol® 940 | Lubrizol | Pharmaceutical | Gelling Agent |

| Propylene Glycol | Dow Chemical | USP | Solvent, Humectant, Penetration Enhancer |

| Ethanol (95%) | (Specify Supplier) | USP | Co-solvent |

| Triethanolamine | (Specify Supplier) | USP | Neutralizing Agent / pH Adjuster |

| Methylparaben | (Specify Supplier) | USP | Preservative |

| Propylparaben | (Specify Supplier) | USP | Preservative |

| Purified Water | (Internal) | USP | Vehicle |

Equipment

| Equipment | Manufacturer | Model |

| Homogenizer | (Specify Manufacturer) | (Specify Model) |

| pH Meter | Mettler Toledo | (Specify Model) |

| Viscometer | Brookfield | (Specify Model) |

| Franz Diffusion Cells | PermeGear | (Specify Model) |

| High-Performance Liquid Chromatography (HPLC) System | Agilent | 1260 Infinity II |

Experimental Protocols

This compound Solubility and Stability Assessment (Hypothetical Data)

Objective: To determine the solubility and stability of this compound in various solvents and at different pH values to identify optimal conditions for the gel formulation.

Protocol:

-

Solubility Study:

-

Prepare saturated solutions of this compound in various solvents (Purified Water, Propylene Glycol, Ethanol, and mixtures thereof).

-

Agitate the solutions at 25°C for 24 hours.

-

Filter the solutions and analyze the concentration of dissolved this compound by a validated HPLC method.

-

-

pH-Stability Study:

-

Prepare solutions of this compound (1 mg/mL) in buffered aqueous solutions at pH values ranging from 4.0 to 8.0.

-

Store the solutions at controlled temperatures (4°C, 25°C, and 40°C).

-

Analyze the concentration of this compound at predetermined time points (0, 1, 2, 4, and 8 weeks) using a validated HPLC method to determine the degradation rate.

-

Hypothetical Data Summary:

| Solvent System (v/v) | This compound Solubility (mg/mL) at 25°C |

| Purified Water | < 0.1 |

| Propylene Glycol | 50.2 ± 2.5 |

| Ethanol (95%) | 125.8 ± 5.1 |

| Propylene Glycol : Ethanol (1:1) | 85.5 ± 3.7 |

| Propylene Glycol : Water (1:1) | 5.3 ± 0.4 |

| pH | Stability at 25°C after 8 weeks (% remaining) |

| 4.0 | 85.2 ± 3.1 |

| 5.0 | 92.5 ± 2.5 |

| 6.0 | 98.1 ± 1.8 |

| 7.0 | 95.4 ± 2.2 |

| 8.0 | 88.7 ± 3.5 |

Formulation of this compound Topical Gel

Objective: To prepare a series of this compound topical gel formulations with varying concentrations of the gelling agent to achieve desired physicochemical properties.

Protocol:

-

Preparation of the Gel Base:

-

Disperse Carbopol® 940 in purified water with continuous stirring until a lump-free dispersion is obtained.

-

-

Preparation of the Active Phase:

-

In a separate container, dissolve methylparaben and propylparaben in propylene glycol with gentle heating.

-

Add this compound to the propylene glycol solution and stir until completely dissolved.

-

If necessary, add ethanol as a co-solvent to ensure complete dissolution of this compound.

-

-

Formation of the Gel:

-

Slowly add the active phase to the gel base with continuous mixing.

-

Neutralize the formulation to a pH of approximately 6.0 by adding triethanolamine dropwise while stirring. Continue stirring until a transparent, homogenous gel is formed.

-

Workflow for this compound Gel Formulation:

Caption: Workflow for the formulation of this compound topical gel.

Table of Formulations:

| Ingredient | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |

| This compound | 1.0 | 1.0 | 1.0 |

| Carbopol® 940 | 0.5 | 1.0 | 1.5 |

| Propylene Glycol | 15.0 | 15.0 | 15.0 |

| Ethanol (95%) | 5.0 | 5.0 | 5.0 |

| Methylparaben | 0.1 | 0.1 | 0.1 |

| Propylparaben | 0.05 | 0.05 | 0.05 |

| Triethanolamine | q.s. to pH 6.0 | q.s. to pH 6.0 | q.s. to pH 6.0 |

| Purified Water | q.s. to 100 | q.s. to 100 | q.s. to 100 |

Physicochemical Characterization of this compound Gel

Objective: To evaluate the physicochemical properties of the formulated this compound gels.

Protocols:

-

Appearance and Homogeneity: Visually inspect the formulations for clarity, color, and the presence of any aggregates.

-

pH Measurement: Determine the pH of a 1% aqueous dispersion of the gel using a calibrated pH meter.

-

Viscosity: Measure the viscosity of the gels at 25°C using a Brookfield viscometer with a suitable spindle at various rotational speeds.

-

Spreadability: Place 0.5 g of the gel on a glass slide and cover with another glass slide. Apply a 100 g weight for 5 minutes and measure the diameter of the spread circle.

-

Drug Content: Accurately weigh 1 g of the gel and dissolve it in a suitable solvent. Analyze the this compound content using a validated HPLC method.

Hypothetical Characterization Data:

| Parameter | Formulation F1 | Formulation F2 | Formulation F3 |

| Appearance | Clear, homogenous gel | Clear, homogenous gel | Clear, homogenous gel |

| pH | 6.1 ± 0.1 | 6.0 ± 0.1 | 5.9 ± 0.2 |

| Viscosity (cP at 10 rpm) | 1500 ± 150 | 3500 ± 200 | 6000 ± 250 |

| Spreadability (cm) | 4.5 ± 0.3 | 3.2 ± 0.2 | 2.1 ± 0.2 |

| Drug Content (%) | 99.5 ± 1.2 | 99.8 ± 1.1 | 99.6 ± 1.3 |

In Vitro Skin Permeation Study

Objective: To evaluate the permeation of this compound from the optimized gel formulation through a skin membrane.

Protocol:

-

Skin Membrane Preparation: Use excised human or porcine skin. Remove subcutaneous fat and hair. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Franz Diffusion Cell Setup: Fill the receptor compartment with phosphate-buffered saline (pH 7.4) and maintain the temperature at 32°C.

-

Application of Formulation: Apply a finite dose (e.g., 10 mg/cm²) of the this compound gel to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh receptor medium.

-

Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

Experimental Workflow for In Vitro Skin Permeation Study:

Caption: Workflow for the in vitro skin permeation study.

Hypothetical Permeation Data (Formulation F2):

| Time (hours) | Cumulative Amount Permeated (μg/cm²) |

| 1 | 0.5 ± 0.1 |

| 2 | 1.8 ± 0.3 |

| 4 | 5.2 ± 0.6 |

| 6 | 10.5 ± 1.1 |

| 8 | 16.8 ± 1.5 |

| 12 | 28.3 ± 2.1 |

| 24 | 55.6 ± 4.3 |

Steady-State Flux (Jss): 2.8 µg/cm²/h

Proposed Antimicrobial and Anti-inflammatory Signaling Pathways

This compound's primary amine and long alkyl chain suggest a mechanism of action that involves disruption of the microbial cell membrane, leading to cell lysis. In skin cells, it may modulate inflammatory pathways. The following diagram illustrates a plausible signaling cascade.

Caption: Proposed mechanism of action of this compound.

Conclusion

This document provides a comprehensive framework for the formulation and evaluation of a this compound topical gel. The presented protocols for solubility, stability, formulation, characterization, and in vitro permeation studies offer a systematic approach for researchers. The hypothetical data serves as a template for the expected outcomes and data presentation. Further studies should focus on elucidating the specific molecular targets of this compound to confirm its mechanism of action and to conduct comprehensive safety and efficacy evaluations.

References

Application Notes and Protocols for Laurixamine in a Murine Wound Infection Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound infections pose a significant challenge in clinical practice, often leading to delayed healing, increased morbidity, and mortality. The emergence of antibiotic-resistant bacterial strains necessitates the development of novel therapeutic agents. Laurixamine, a topical anti-infective agent, presents a potential therapeutic candidate for managing wound infections. These application notes provide a comprehensive overview of the proposed use of this compound in a murine wound infection model, including detailed experimental protocols, data presentation guidelines, and insights into the potential signaling pathways involved in the wound healing process.

While specific in vivo efficacy data for this compound in this model is not yet publicly available, this document serves as a foundational guide for researchers to design and execute studies to evaluate its therapeutic potential. The protocols outlined below are based on established murine wound infection models.

Data Presentation

Quantitative data from murine wound infection studies should be meticulously recorded and organized to allow for robust analysis and comparison between treatment groups. The following tables provide a template for summarizing key efficacy parameters.

Table 1: In Vivo Antibacterial Efficacy of this compound

| Treatment Group | Initial Bacterial Load (CFU/wound) | Bacterial Load at Day 3 (CFU/wound) | Bacterial Load at Day 7 (CFU/wound) | Percent Reduction in Bacterial Load (Day 7) |

| Vehicle Control | ||||

| This compound (0.5%) | ||||

| This compound (1%) | ||||

| Positive Control (e.g., Mupirocin) |

Table 2: Wound Healing Efficacy of this compound

| Treatment Group | Initial Wound Area (mm²) | Wound Area at Day 3 (mm²) | Wound Area at Day 7 (mm²) | Wound Area at Day 14 (mm²) | Percent Wound Closure (Day 14) |

| Vehicle Control | |||||

| This compound (0.5%) | |||||

| This compound (1%) | |||||

| Positive Control (e.g., Mupirocin) |

Experimental Protocols

Murine Full-Thickness Excisional Wound Infection Model

This protocol describes the creation of a full-thickness excisional wound in mice, followed by bacterial infection and topical treatment.

Materials:

-

8-12 week old female BALB/c mice

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Hair clippers and depilatory cream

-

Surgical scrubs (e.g., povidone-iodine, chlorhexidine)

-

Sterile surgical instruments (scissors, forceps)

-

6-mm biopsy punch

-

Bacterial culture (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, Pseudomonas aeruginosa)

-

This compound formulation (e.g., 0.5% and 1% in a suitable vehicle)

-

Vehicle control

-

Positive control (e.g., 2% Mupirocin ointment)

-

Occlusive dressing (e.g., Tegaderm™)

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Animal Preparation: Anesthetize the mouse using a vaporized anesthetic or an intraperitoneal injection of a ketamine/xylazine cocktail.[1]

-

Hair Removal and Sterilization: Shave the dorsal surface of the mouse and apply a depilatory cream for complete hair removal. Clean the area with surgical scrubs.

-

Wound Creation: Create a 6-mm full-thickness excisional wound on the dorsum of the mouse using a sterile biopsy punch.[1]

-

Infection: Inoculate the wound with a specific concentration of bacteria (e.g., 1 x 10^7 CFU of MRSA) suspended in a small volume of sterile PBS.[1]

-

Treatment Application: After a set period to allow for infection establishment (e.g., 24 hours), topically apply the this compound formulation, vehicle control, or positive control to the wound.

-

Dressing: Cover the wound with an occlusive dressing to prevent contamination and maintain a moist environment.[1]

-

Post-Operative Care: Administer analgesics as required and monitor the animals daily for signs of distress.

-

Data Collection:

-

Wound Area Measurement: Trace the wound margins or use a digital caliper to measure the wound area at specified time points (e.g., days 0, 3, 7, 10, and 14).

-

Bacterial Load Quantification: At the end of the experiment, euthanize the animals, excise the wound tissue, homogenize it, and perform serial dilutions for CFU counting on appropriate agar plates.

-

Histological Analysis of Wound Tissue

Histological examination provides insights into the quality of wound healing, including re-epithelialization, collagen deposition, and inflammatory cell infiltration.

Procedure:

-

Tissue Collection: Excise the entire wound, including a margin of surrounding healthy skin, at the end of the study.

-

Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

-

Sectioning and Staining: Cut 5-µm thick sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.

-

Microscopic Examination: Evaluate the sections for:

-

Re-epithelialization: The extent of new epithelial tissue coverage over the wound bed.

-

Granulation Tissue Formation: The presence and maturity of new connective tissue and blood vessels.

-

Inflammatory Cell Infiltration: The number of neutrophils and macrophages in the wound site.

-

Collagen Deposition: The density and organization of collagen fibers.

-

Potential Signaling Pathways

The wound healing process is a complex interplay of various signaling pathways. While the specific effects of this compound on these pathways are yet to be elucidated, understanding the key players is crucial for mechanistic studies.

Proposed Antibacterial Mechanism of this compound

Based on the general mechanism of amine oxides and lauric acid, this compound may exert its antibacterial effect by disrupting the bacterial cell membrane.

Caption: Proposed mechanism of this compound's antibacterial action.

Key Signaling Pathways in Wound Healing

The following diagrams illustrate major signaling pathways that regulate the different phases of wound healing. Future studies could investigate the modulatory effects of this compound on these pathways.

Caption: Overview of the phases of wound healing.

Caption: The PI3K/AKT signaling pathway in wound healing.

References

Application Notes and Protocols for Testing Laurixamine Efficacy on Bacterial Biofilms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This increased tolerance is attributed to the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of the embedded bacteria, and various other resistance mechanisms. Laurixamine, a novel amine-based compound, has emerged as a potential candidate for combating biofilm-associated infections. These application notes provide a detailed protocol for evaluating the efficacy of this compound against bacterial biofilms, encompassing methods for determining its minimum biofilm eradication concentration (MBEC), quantifying biofilm biomass and viability, and visualizing its effects on biofilm structure.

Core Experimental Protocols

This section outlines the detailed methodologies for the key experiments to assess the anti-biofilm properties of this compound.

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC assay is a high-throughput method to determine the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2][3][4]

Materials:

-

MBEC™ Assay plates (or equivalent 96-well plate with peg lid)

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa ATCC 15442, Staphylococcus aureus ATCC 6538)

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

This compound stock solution

-

Phosphate Buffered Saline (PBS)

-

Recovery medium (e.g., TSB)

-

Microplate reader

-

Sonicator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in the appropriate growth medium, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Biofilm Formation:

-

This compound Challenge:

-

Prepare serial dilutions of this compound in the appropriate growth medium in a new 96-well plate (the "challenge plate"). Include a growth control (no this compound) and a sterility control (no bacteria).

-

Carefully remove the peg lid from the biofilm formation plate and rinse the pegs by immersing them in a 96-well plate containing PBS to remove planktonic bacteria.

-

Transfer the peg lid to the challenge plate.

-

Incubate at 37°C for the desired contact time (e.g., 24 hours).

-

-

Biofilm Recovery and Viability Assessment:

-

After the challenge, remove the peg lid and rinse the pegs again in PBS.

-

Place the peg lid into a new 96-well plate containing 200 µL of recovery medium per well (the "recovery plate").

-

Sonicate the recovery plate for 5-10 minutes to dislodge the biofilm from the pegs into the recovery medium.[5][6]

-

Remove the peg lid and cover the recovery plate with a standard lid.

-

Incubate the recovery plate at 37°C for 24 hours.

-

-

MBEC Determination:

-

Following incubation, measure the optical density (OD) of the wells in the recovery plate at 600 nm using a microplate reader.

-

The MBEC is defined as the lowest concentration of this compound that results in no bacterial growth (i.e., no turbidity) in the recovery plate wells.[3]

-

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining

The crystal violet assay is a simple and widely used method to quantify the total biomass of a biofilm.[7][8][9][10]

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial strain of interest

-